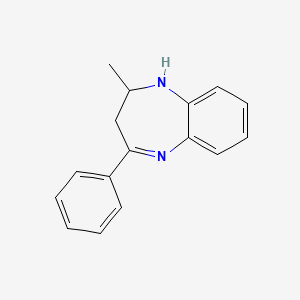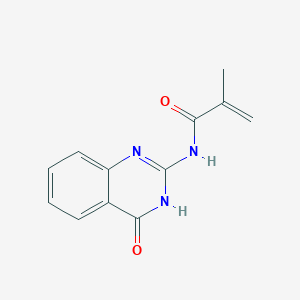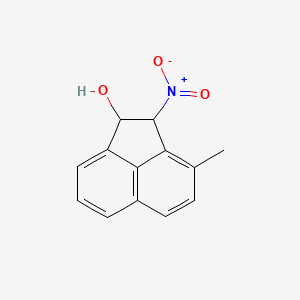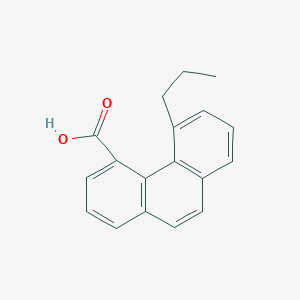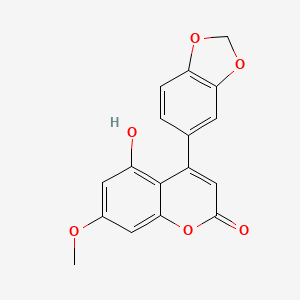![molecular formula C10H14GeO B14307144 1-[Dimethyl(phenyl)germyl]ethan-1-one CAS No. 113345-92-9](/img/structure/B14307144.png)
1-[Dimethyl(phenyl)germyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Dimethyl(phenyl)germyl]ethan-1-one is an organogermanium compound characterized by the presence of a germanium atom bonded to a phenyl group and a dimethyl group, with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[Dimethyl(phenyl)germyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of phenylgermanium trichloride with dimethylmagnesium in the presence of a suitable solvent, followed by the addition of ethanone. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure the stability of the intermediates and the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[Dimethyl(phenyl)germyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium dioxide and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone moiety can be replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Germanium dioxide, phenylgermanium derivatives.
Reduction: Reduced germanium species, such as germyl alcohols.
Substitution: Substituted germanium compounds with different functional groups.
Scientific Research Applications
1-[Dimethyl(phenyl)germyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of germanium-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-[Dimethyl(phenyl)germyl]ethan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may modulate oxidative stress and apoptosis pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-[Dimethyl(phenyl)germyl]ethan-1-one can be compared with other organogermanium compounds, such as:
Triphenylgermanium chloride: Similar in structure but with three phenyl groups instead of one.
Dimethylgermanium dichloride: Contains two methyl groups and two chlorine atoms bonded to germanium.
Phenylgermanium trichloride: Contains one phenyl group and three chlorine atoms bonded to germanium.
Uniqueness: this compound is unique due to its specific combination of a phenyl group, dimethyl groups, and an ethanone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
113345-92-9 |
|---|---|
Molecular Formula |
C10H14GeO |
Molecular Weight |
222.85 g/mol |
IUPAC Name |
1-[dimethyl(phenyl)germyl]ethanone |
InChI |
InChI=1S/C10H14GeO/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
ARSSGPWGTBEOOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[Ge](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium bromide](/img/structure/B14307084.png)

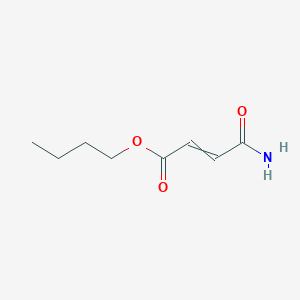
![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
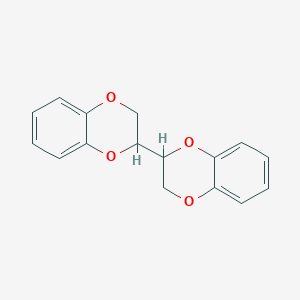
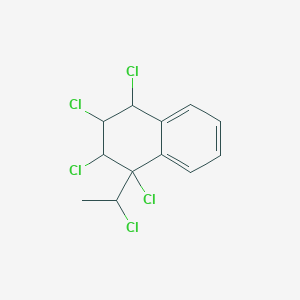

![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
